4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a pyridine ring substituted with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of sulfonamides like this compound may involve large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound. These products can have varied applications depending on the specific reaction and conditions used.
Scientific Research Applications
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide has several scientific research applications:
Medicine: Sulfonamides have been widely used in the pharmaceutical industry for their antibacterial properties.
Industry: In the polymer industry, sulfonamides are used as additives to enhance the properties of polymers.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide involves its interaction with molecular targets through its sulfonamide group. Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria . The compound may also interact with other molecular pathways depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Cyclopropoxy-6-ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both cyclopropoxy and ethyl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-7-5-9(15-8-3-4-8)10(6-12-7)16(11,13)14/h5-6,8H,2-4H2,1H3,(H2,11,13,14) |
InChI Key |
CSWPEYUJTLPTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.